Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with an amino group and a bromomethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Bromomethoxyphenyl Group: The bromomethoxyphenyl group is introduced through a nucleophilic substitution reaction using 5-bromo-2-methoxybenzyl chloride.
Attachment of the Benzonitrile Group: The benzonitrile group is attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromomethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **Benzonitrile, 4-((4-amino-6-((5-chloro-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- **Benzonitrile, 4-((4-amino-6-((5-fluoro-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- **Benzonitrile, 4-((4-amino-6-((5-iodo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
Uniqueness
The uniqueness of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethoxyphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
205381-68-6 |
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Molecular Formula |
C18H15BrN6O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[[4-amino-6-[(5-bromo-2-methoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H15BrN6O/c1-26-15-7-4-13(19)8-12(15)9-16-23-17(21)25-18(24-16)22-14-5-2-11(10-20)3-6-14/h2-8H,9H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
NZZOTAOAONSNOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
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